[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
The compound “[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a nucleotide derivative. Nucleotides are the building blocks of nucleic acids like DNA and RNA, which are essential for storing and transmitting genetic information in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the phosphorylation of nucleosides. The process begins with the nucleoside, which undergoes phosphorylation using phosphorylating agents such as phosphoric acid or its derivatives. The reaction conditions often require a controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of nucleotide analogs.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of nucleotide analogs.
Biology: Plays a crucial role in studying genetic processes and enzyme functions.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Employed in the production of diagnostic kits and biochemical assays.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or activate these enzymes, thereby affecting various biochemical pathways. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and various kinases.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A similar nucleotide with three phosphate groups.
Cytidine monophosphate (CMP): Another nucleotide with a different base.
Guanosine monophosphate (GMP): A nucleotide with a guanine base.
Uniqueness
This compound is unique due to its specific structure and the presence of the 6-aminopurin-9-yl group, which imparts distinct biochemical properties. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound in scientific research.
Properties
CAS No. |
32070-56-7 |
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Molecular Formula |
C20H28N10O13P2 |
Molecular Weight |
678.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.C10H14N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t4-,6-,7-,10-;5-,6+,7+/m10/s1 |
InChI Key |
PRLMCHKERDNHPC-OVRZYLCMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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